molecular formula C14H20BNO4 B1339592 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 741709-56-8

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No. B1339592
M. Wt: 277.13 g/mol
InChI Key: LYZOEGBEOXFVGF-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound that is part of a class of organoboron compounds that have gained significant attention in organic synthesis and medicinal chemistry. These compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-boron bonds, which are essential in the synthesis of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through a palladium-catalyzed borylation of aryl bromides. This process involves the use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as ethanol or DMSO. This method has shown to be particularly effective for aryl bromides that contain sulfonyl groups .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, the crystal structure was determined by X-ray diffraction, and density functional theory (DFT) calculations were performed to validate the molecular structure, which was found to be consistent with the experimental data .

Chemical Reactions Analysis

While the specific chemical reactions of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate are not detailed in the provided papers, the general reactivity of organoboron compounds suggests that they can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for constructing carbon-carbon bonds in complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl picolinate derivatives have been explored through the study of their metal complexes. Ethyl picolinate acts as a bidentate ligand, coordinating through the ring nitrogen and carbonyl oxygen. The complexes formed with various divalent metals exhibit different structures, including distorted octahedral and tetrahedral geometries, depending on the metal and counterion involved. Thermogravimetric analysis of some of these complexes has provided insights into their decomposition pathways, leading to the formation of metal oxides .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the use of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome is the formation of pinacol benzyl boronate, although the yield and efficiency can vary depending on the specific conditions and substrates used .
  • Hydroboration of Alkynes and Alkenes

    • Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the use of transition metal catalysts .
    • Results : The outcome is the formation of boron-containing organic compounds, although the yield and efficiency can vary depending on the specific conditions and substrates used .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .
    • Method : The process involves the use of a palladium catalyst and a base .
    • Results : The outcome is the formation of biaryl compounds, although the yield and efficiency can vary depending on the specific conditions and substrates used .
  • Transesterification Reactions

    • Application : This compound can be used as a reagent for transesterification reactions .
    • Method : The process involves the exchange of the alkoxy group of an ester by another alcohol .
    • Results : The outcome is the formation of a new ester, although the yield and efficiency can vary depending on the specific conditions and substrates used .
  • Preparation of Aminothiazoles as γ-secretase modulators

    • Application : This compound can be used as a reagent for the preparation of aminothiazoles, which are potential γ-secretase modulators .
    • Method : The specific method and experimental procedures would depend on the particular synthesis route chosen .
    • Results : The outcome is the formation of aminothiazoles, although the yield and efficiency can vary depending on the specific conditions and substrates used .
  • Preparation of Amino-pyrido-indol-carboxamides as potential JAK2 inhibitors

    • Application : This compound can be used as a reagent for the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
    • Method : The specific method and experimental procedures would depend on the particular synthesis route chosen .
    • Results : The outcome is the formation of amino-pyrido-indol-carboxamides, although the yield and efficiency can vary depending on the specific conditions and substrates used .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound were not found in the search results, similar compounds have been used in various chemical reactions and could potentially find use in new synthetic methods or applications .

properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-6-18-12(17)11-9-10(7-8-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOEGBEOXFVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472423
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

CAS RN

741709-56-8
Record name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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